1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one
Overview
Description
“1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one” is a chemical compound with the IUPAC name 6-[(4-acetyl-1-piperazinyl)methyl]-2-pyridinylamine . It has a molecular weight of 234.3 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H18N4O/c1-10(17)16-7-5-15(6-8-16)9-11-3-2-4-12(13)14-11/h2-4H,5-9H2,1H3,(H2,13,14) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 234.3 . It’s stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
The compound has been utilized in the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moieties through a one-pot Biginelli synthesis. These derivatives were synthesized by reacting enaminones with urea and different substituted benzaldehydes, demonstrating a simple and efficient method for obtaining dihydropyrimidinone derivatives with good yield (Bhat et al., 2018).
Antitumor Activity
Piperazine-based tertiary amino alcohols and their dihydrochlorides synthesized from 1-(4-alkoxyphenyl)-2-phenyl(chlorophenyl)ethanones have been studied for their antitumor activity. The synthesized compounds showed an effect on the processes of tumor DNA methylation in vitro, indicating their potential application in antitumor treatments (Hakobyan et al., 2020).
Antimicrobial Properties
A series of thiazolidinone derivatives synthesized from a key intermediate have been evaluated for their antimicrobial activity against various bacteria and fungi. These compounds demonstrated moderate to significant antimicrobial activities in vitro, highlighting their potential use in addressing microbial infections (Patel et al., 2012).
Receptor Inhibitors
Indole-based derivatives with piperazine substitution have been characterized as potent inhibitors of HIV-1 attachment. These compounds interfere with the viral gp120 interaction with the host cell receptor CD4, showcasing their potential application in the development of treatments for HIV-1 (Wang et al., 2009).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[4-[(6-aminopyridin-2-yl)methyl]piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-10(17)16-7-5-15(6-8-16)9-11-3-2-4-12(13)14-11/h2-4H,5-9H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOKLKRJNPGFEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186078 | |
Record name | Ethanone, 1-[4-[(6-amino-2-pyridinyl)methyl]-1-piperazinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901186078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one | |
CAS RN |
1423029-32-6 | |
Record name | Ethanone, 1-[4-[(6-amino-2-pyridinyl)methyl]-1-piperazinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[4-[(6-amino-2-pyridinyl)methyl]-1-piperazinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901186078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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